molecular formula C21H26N6O5 B2824921 8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione CAS No. 872628-08-5

8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione

Cat. No.: B2824921
CAS No.: 872628-08-5
M. Wt: 442.476
InChI Key: JYDKLQGCTURWBE-UHFFFAOYSA-N
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Description

8-[[4-(Furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione is a purine-2,6-dione derivative featuring a piperazine moiety substituted with a furan-2-carbonyl group at the 8-position and a 3-oxobutan-2-yl chain at the 7-position. Its molecular formula is C₂₂H₃₀N₆O₄, with an average mass of 442.520 g/mol and a monoisotopic mass of 442.232853 g/mol .

Purine-2,6-dione derivatives are pharmacologically significant due to their role as phosphodiesterase (PDE) inhibitors, xanthine oxidase substrates, and adenosine receptor modulators. The structural flexibility of the piperazine and purine scaffolds allows for diverse biological targeting, as seen in analogs with antiasthmatic, antitumor, and neuroprotective activities .

Properties

IUPAC Name

8-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-oxobutan-2-yl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O5/c1-13(14(2)28)27-16(22-18-17(27)20(30)24(4)21(31)23(18)3)12-25-7-9-26(10-8-25)19(29)15-6-5-11-32-15/h5-6,11,13H,7-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDKLQGCTURWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)N1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations :

  • Substitution at Position 7 : The 3-oxobutan-2-yl group in the target compound introduces a ketone, distinguishing it from analogs with alkyl (e.g., 3-phenylpropyl ) or acetyl-piperazine chains (e.g., dichlorophenyl-acetyl ). This ketone may confer unique metabolic pathways or binding interactions.
  • Piperazine Modifications : The furan-2-carbonyl group in the target compound contrasts with fluorophenyl , hydroxyethyl , or ethyl substituents. Furan’s planar aromaticity may enhance π-π stacking in receptor binding compared to bulkier groups.

Physicochemical Properties

  • Metabolic Stability : The ketone in 3-oxobutan-2-yl may undergo carbonyl reduction, contrasting with hydrolytically stable groups like 3-phenylpropyl .

Q & A

Q. What are the key structural features of this compound that influence its chemical reactivity and biological activity?

The compound’s purine core is modified with a 3-oxobutan-2-yl group at position 7, a methyl group at positions 1 and 3, and a piperazine-linked furan-2-carbonyl moiety at position 7. These substituents contribute to its reactivity:

  • The furan ring (electron-rich) may participate in π-π stacking or hydrogen bonding with biological targets .
  • The piperazine moiety enhances solubility and enables interactions with receptors via protonation at physiological pH .
  • The 3-oxobutan-2-yl group introduces a ketone functional group, which can undergo nucleophilic addition or redox reactions .

Methodological Insight : Prioritize computational docking studies to map interactions between the furan-carbonyl group and target proteins (e.g., kinases or GPCRs) .

Q. How can researchers optimize the synthesis of this compound for high purity and yield?

Synthesis involves multi-step reactions, including:

Purine core functionalization via nucleophilic substitution at position 2.

Piperazine coupling using carbodiimide-based reagents (e.g., EDC/HOBt) .

Ketone introduction via Friedel-Crafts acylation or alkylation .

Q. Critical Parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity .
  • Temperature control : Maintain ≤60°C during piperazine coupling to avoid side reactions .
  • Purification : Use preparative HPLC (C18 column, acetonitrile/water gradient) to achieve >95% purity, as demonstrated for analogous purine derivatives .

Q. What analytical techniques are essential for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of substituents (e.g., ¹H NMR for methyl groups at δ 3.2–3.5 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., C₂₃H₂₈N₆O₅, expected [M+H]⁺ = 493.2145) .
  • HPLC-PDA : Assess purity (>99%) and detect byproducts (retention time: ~12.5 min with C18 column) .

Advanced Research Questions

Q. How can conflicting bioactivity data across studies be resolved?

Discrepancies may arise from:

  • Purity variability : Impurities (e.g., unreacted intermediates) can skew IC₅₀ values. Validate purity via orthogonal methods (HPLC + HRMS) .
  • Assay conditions : Adjust buffer pH (7.4 vs. 6.8) to account for protonation of the piperazine group, which alters target binding .
  • Cell line specificity : Test across multiple lines (e.g., HEK293 vs. HeLa) to identify off-target effects .

Case Example : A 2025 study reported contradictory IC₅₀ values (1.2 μM vs. 8.7 μM) for a related compound; this was traced to residual DMSO in assay buffers .

Q. What strategies can elucidate the compound’s structure-activity relationship (SAR)?

  • Analog Synthesis : Replace the furan ring with thiophene or pyridine to assess π-electron requirements .
  • Substituent Scanning : Vary the 3-oxobutan-2-yl group (e.g., replace with cyclopropyl or ester) to probe steric and electronic effects .
  • Pharmacophore Modeling : Use Schrödinger’s Phase or MOE to identify critical hydrogen bond acceptors (e.g., the purine C6 carbonyl) .

Data-Driven Example : A 2024 SAR study on a similar purine derivative showed that methyl groups at positions 1 and 3 enhanced metabolic stability by 40% .

Q. How can metabolic stability be improved without compromising target affinity?

  • Deuterium Incorporation : Replace labile hydrogen atoms (e.g., α to the ketone) to slow oxidative metabolism .
  • Prodrug Design : Mask the ketone as a ketal or ester to reduce first-pass clearance .
  • CYP Inhibition Assays : Screen against CYP3A4/2D6 to identify metabolic hotspots .

Supporting Data : Analogous compounds with hexyl chains at position 7 showed 2.5-fold longer half-lives in murine models .

Q. What experimental approaches validate hypothesized target interactions?

  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ/kₐ) to purified receptors (e.g., adenosine A₂A) .
  • Crystallography : Co-crystallize with human phosphodiesterase isoforms to resolve binding modes .
  • Knockout Models : Use CRISPR-edited cell lines to confirm on-target effects (e.g., PDE4B vs. PDE4D selectivity) .

Q. How can researchers address solubility limitations in in vivo studies?

  • Co-Solvent Systems : Use cyclodextrin (20% w/v) or PEG-400 to enhance aqueous solubility .
  • Salt Formation : React with HCl or citric acid to generate water-soluble salts .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm) for sustained release .

Caution : Avoid DMSO concentrations >0.1% in animal studies due to toxicity .

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